B-Raf inhibitor - 1315330-11-0

B-Raf inhibitor

Catalog Number: EVT-253208
CAS Number: 1315330-11-0
Molecular Formula: C29H31F3N6O2
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

B-Raf inhibitors are a class of small molecules that target the B-Raf protein, a serine/threonine kinase involved in the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival. [] B-Raf inhibitors are classified into two main types based on their mechanism of action: []

  • Type I inhibitors: Bind to the active conformation of B-Raf kinase, specifically targeting mutant forms like B-RAFV600E commonly found in melanoma and other cancers. [, ]
  • Type II inhibitors: Bind to the inactive conformation of B-Raf kinase and inhibit both wild-type and mutant forms. [, ]
Future Directions
  • Developing Inhibitors Targeting Rare B-RAF Mutations: Expanding the scope of B-Raf inhibitor therapy to include melanomas harboring rare B-RAF mutations beyond V600E. [, ]
  • Overcoming Acquired Resistance: Investigating novel strategies to overcome acquired resistance to B-Raf inhibitors, such as targeting alternative signaling pathways or developing next-generation inhibitors with enhanced selectivity and potency. [, , , , ]
  • Exploring Novel Combination Therapies: Identifying synergistic combinations of B-Raf inhibitors with other targeted therapies or immunotherapies to enhance treatment efficacy and durability. [, , , ]
  • Investigating Applications Beyond Cancer: Further exploring the potential therapeutic benefits of B-Raf inhibitors in non-cancerous diseases characterized by aberrant MAPK signaling. []

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor with activity against RAF kinases (including B-RAF), VEGFR, PDGFR, and others. It is FDA-approved for treating advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid cancer. []

Relevance: Sorafenib is a broader-spectrum kinase inhibitor than selective B-Raf inhibitors like Vemurafenib or Dabrafenib. While it inhibits B-RAF, its clinical efficacy is likely driven by its combined effects on multiple pro-angiogenic kinases. [] Sorafenib can induce paradoxical ERK activation at lower doses, similar to some selective B-Raf inhibitors. [] Combining Sorafenib with the C-RAF inhibitor GW5074 showed synergistic cytotoxic effects in colorectal cancer cell lines, highlighting the potential of targeting multiple RAF isoforms. []

PLX4720 (Vemurafenib tool compound)

Compound Description: PLX4720 is a potent and selective inhibitor of B-RAF, particularly the V600E mutant form. It is often used as a tool compound in preclinical studies to investigate the effects of B-RAF inhibition. []

Relevance: PLX4720, like other selective B-Raf inhibitors, can induce paradoxical ERK activation in cells without B-RAF mutations and with high Ras-GTP levels. [] This highlights a potential limitation of selective B-RAF inhibition and the importance of considering the mutational profile of a tumor before treatment. This compound is structurally similar to Vemurafenib and serves as its preclinical analogue.

Dabrafenib

Compound Description: Dabrafenib is a selective inhibitor of B-RAF, specifically targeting the V600E mutant form. It is FDA-approved for treating BRAF V600E-mutant unresectable or metastatic melanoma. [, , ]

Vemurafenib

Compound Description: Vemurafenib is a first-in-class, selective inhibitor of mutated B-RAF (particularly V600E). It is FDA-approved for treating patients with unresectable or metastatic melanoma with BRAF V600E mutation. [, , , , , , ]

Relevance: Vemurafenib demonstrated significant clinical benefit in B-RAF mutant melanoma, but acquired resistance remains a challenge. [, ] Resistance mechanisms often involve reactivation of the MAPK pathway, highlighting the need for combination therapies. [, , ] Studies also suggest that Vemurafenib might be repurposed for treating sulfur mustard-induced epidermal impairment, suggesting its potential in non-cancer indications. []

UI-152

Compound Description: UI-152 is a novel oncogenic B-Raf inhibitor. []

Relevance: Chronic exposure to UI-152 led to the development of resistance in melanoma cells, highlighting the potential for acquired resistance to B-Raf inhibitors. [] The resistant cells exhibited increased autophagy, suggesting this process might contribute to resistance. [] This finding supports the rationale for combining B-Raf inhibitors with autophagy inhibitors to overcome resistance.

PLX4032

Compound Description: PLX4032 is a selective B-Raf inhibitor. [, ]

Relevance: Similar to other selective B-Raf inhibitors, PLX4032 can induce paradoxical activation of the MEK/ERK pathway in Ras-mutant cancer cells. [] This paradoxical activation can enhance DR5 expression, sensitizing these cells to TRAIL-induced apoptosis, suggesting a potential therapeutic strategy. []

GW5074

Compound Description: GW5074 is a C-RAF inhibitor. []

Relevance: Combining GW5074 with the B-RAF inhibitor Sorafenib demonstrated synergistic cytotoxic effects in colorectal cancer cell lines. [] This synergy was primarily mediated through impacting mitochondrial functions. [] These findings suggest that combining B-Raf and C-RAF inhibitors might be a promising strategy to enhance the efficacy of B-RAF targeted therapy.

AZD6244 (Selumetinib)

Compound Description: AZD6244, also known as Selumetinib, is an allosteric MEK inhibitor. []

Relevance: Combining AZD6244 with B-Raf inhibitors like PLX4720 can prevent the emergence of resistant melanoma cells, highlighting the importance of dual MAPK pathway inhibition. [] This supports the clinical use of combined MEK and B-Raf inhibition to delay or overcome resistance.

Overview

B-Raf inhibitors are a class of targeted therapies designed to inhibit the activity of the B-Raf protein, which is part of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a critical role in regulating cell division, differentiation, and secretion. Mutations in the B-Raf gene, particularly the V600E mutation, are commonly associated with various cancers, including melanoma, colorectal cancer, and thyroid cancer. The development of B-Raf inhibitors has significantly advanced cancer treatment by providing more effective and selective therapeutic options.

Source

The primary sources for information on B-Raf inhibitors include peer-reviewed scientific journals and clinical studies. Notable examples include articles published in Nature, Clinical Cancer Research, and Oncology and Therapy, which discuss both the mechanisms of action and resistance associated with these inhibitors, as well as their synthesis and applications in clinical settings.

Classification

B-Raf inhibitors can be classified based on their mechanism of action into two main categories:

  1. ATP-competitive inhibitors: These bind to the ATP-binding site of the B-Raf protein, preventing its activation. Examples include Vemurafenib and Dabrafenib.
  2. Non-ATP competitive inhibitors: These target allosteric sites on the B-Raf protein, modifying its conformation and inhibiting its function without directly competing for ATP binding. Ponatinib is an example of such an inhibitor.
Synthesis Analysis

Methods

The synthesis of B-Raf inhibitors typically involves several key methodologies:

  1. Fragment-based drug discovery (FBDD): This approach focuses on identifying small molecular fragments that can bind to specific regions of the B-Raf protein. For instance, a recent study identified a potent fragment that binds to the hinge region of B-Raf V600E using a docking-based structural splicing approach .
  2. Structure-based design: Utilizing crystallographic data of B-Raf in complex with existing inhibitors allows researchers to design new compounds that can enhance binding affinity and selectivity. For example, molecular docking simulations are often employed to predict how new compounds will interact with the target protein .
  3. Chemical synthesis: Following identification of lead compounds through FBDD or structure-based design, medicinal chemistry techniques are applied to optimize these compounds for better potency, selectivity, and pharmacokinetic properties.

Technical Details

The synthesis process often involves multiple steps including:

  • Molecular docking: Software such as Glide is used to predict binding modes and affinities of potential inhibitors.
  • Optimization: Iterative cycles of synthesis and biological testing refine lead compounds based on their inhibitory activity against B-Raf V600E.
Molecular Structure Analysis

Structure

B-Raf inhibitors typically feature a scaffold that allows for interaction with the ATP-binding site or allosteric sites on the B-Raf protein. The molecular structure may include:

  • A central aromatic or heteroaromatic ring system.
  • Functional groups that enhance binding through hydrogen bonding or hydrophobic interactions.

For example, Vemurafenib contains a 7-azaindole moiety that forms critical hydrogen bonds with the hinge region of B-Raf V600E .

Data

Crystallographic studies have provided detailed structural insights into how these inhibitors interact with B-Raf. The binding modes reveal essential contacts that contribute to their potency and selectivity.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing B-Raf inhibitors often include:

  • Condensation reactions: To form complex scaffolds from simpler precursors.
  • Cyclization reactions: To create cyclic structures that may enhance binding affinity.
  • Functionalization reactions: To introduce specific substituents that improve pharmacological properties.

Technical Details

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are typically employed to monitor reaction progress and purify final products.

Mechanism of Action

Process

B-Raf inhibitors act by disrupting the normal signaling pathways mediated by the B-Raf protein:

  1. Inhibition of kinase activity: By occupying the ATP-binding site or allosteric sites, these inhibitors prevent phosphorylation events essential for downstream signaling in the MAPK pathway.
  2. Alteration of dimerization: Some allosteric inhibitors can prevent dimerization of B-Raf proteins, which is crucial for their activation .

Data

Research indicates that effective inhibition leads to reduced cellular proliferation and survival in cancer cells harboring B-Raf mutations .

Physical and Chemical Properties Analysis

Physical Properties

B-Raf inhibitors typically exhibit:

  • High solubility in organic solvents.
  • Variable solubility in aqueous solutions depending on their chemical structure.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Specific interactions with target proteins leading to desired pharmacological effects.

Relevant data from studies suggest that compounds like compound 1m demonstrate desirable solubility and metabolic stability compared to traditional therapies like Vemurafenib .

Applications

Scientific Uses

B-Raf inhibitors have significant applications in oncology:

  • Targeted therapy: Used primarily for treating patients with metastatic melanoma harboring the V600E mutation.
  • Combination therapies: Often combined with MEK inhibitors to overcome resistance mechanisms observed in monotherapy settings .
  • Research tools: Serve as valuable tools for studying MAPK signaling pathways and developing novel therapeutic strategies against resistant cancer types.
Molecular Mechanisms of B-Raf Signaling in Oncogenesis

Structural and Functional Characterization of B-Raf Kinase Domain

The B-Raf kinase domain (residues 448–723) adopts a bilobal architecture common to protein kinases, with a smaller N-lobe (predominantly β-sheets) and a larger C-lobe (α-helical) connected by a flexible hinge region. Key structural motifs include:

  • Activation loop (A-loop): Contains the phosphorylation site T599/S602 (numbered according to full-length BRAF). The V600 residue lies within this loop, and its mutation destabilizes the inactive conformation [1] [6].
  • P-loop (Gly-rich loop): Coordinates ATP phosphate groups. Mutations here (e.g., G466V, G469A) alter kinase activity and drug sensitivity [3] [8].
  • αC-helix: Positioned in the N-lobe, its inward ("αC-in") or outward ("αC-out") orientation determines catalytic competence. The salt bridge between K483 (β3 strand) and E501 (αC-helix) is essential for activity [4] [10].
  • DFG motif: The Asp-Phe-Gly triad controls ATP binding. "DFG-in" facilitates catalytic activity, while "DFG-out" creates a hydrophobic pocket for type II inhibitors [4].

B-Raf is stabilized in an autoinhibited monomeric state by binding to 14-3-3 dimers, which simultaneously engage pS365 (N-terminal) and pS729 (C-terminal) phosphosites. This interaction occludes the dimerization interface and membrane-binding regions (e.g., cysteine-rich domain, CRD), preventing spurious activation [2] [10].

Table 1: Key Structural Motifs in B-Raf Kinase Domain

MotifResidue RangeFunctional RoleConformational States
P-loop464-471ATP coordinationMutations alter ATP affinity
αC-helix499-510Catalytic competence regulationαC-in (active), αC-out (inactive)
DFG motif594-596Mg²⁺/ATP bindingDFG-in (active), DFG-out (inactive)
Activation loop596-621Substrate access controlPhosphorylation/mutation-dependent
APE motif707-709C-lobe stabilizationConserved across kinases

Role of B-Raf in the RAS/MAPK Signaling Pathway

B-Raf transduces signals from activated RAS (RAS-GTP) to the MEK-ERK cascade. In quiescent cells, autoinhibited B-Raf monomers complexed with 14-3-3 and MEK reside in the cytosol. Upon growth factor stimulation:

  • RAS activation: GTP-loaded RAS recruits B-Raf to the plasma membrane via its RAS-binding domain (RBD), displacing 14-3-3 from the N-terminal pS365 site [2] [10].
  • Dimerization and activation: Membrane localization promotes B-Raf dimerization (homo- or heterodimerization with C-Raf). This triggers a conformational shift where the αC-helix moves inward and the A-loop adopts an open configuration, enabling ATP binding and catalysis [1] [9].
  • MEK phosphorylation: Activated B-Raf dimers phosphorylate MEK1/2 at S218/S222 (MEK1) or S222/S226 (MEK2), initiating the ERK signaling cascade [6] [7].

Negative feedback occurs via ERK-mediated phosphorylation of upstream components:

  • Upregulation of dual-specificity phosphatases (DUSPs) and Sprouty proteins [1].
  • Direct phosphorylation of EGFR, SOS, and RAF itself, dampening pathway activity [1] [7].

Oncogenic B-Raf Mutations: Classification and Functional Consequences

BRAF mutations occur in ~8% of human cancers, with varying prevalence: melanoma (40–50%), colorectal cancer (CRC, 10–12%), and papillary thyroid cancer (30–50%) [8]. They are classified into three functional classes:

Class I (V600 Mutants)

  • Mutants: V600E (90% of Class I), V600K/R/D/M.
  • Biochemistry: Stabilize the active αC-in/DFG-in conformation, enabling RAS-independent monomeric signaling. Kinase activity is 10–500× higher than wild-type [1] [5].
  • Clinical impact: Predominant in melanoma (80% of BRAF-mutant cases). Associated with specific co-mutations:
  • High RNF43 mutations (Wnt pathway dysregulation) [3].
  • Microsatellite instability-high (MSI-H) in 11–24% of cases [3] [8].
  • Therapeutic sensitivity: Respond to monomer-selective inhibitors (vemurafenib, dabrafenib).

Class II (Non-V600 Activating Mutations)

  • Mutants: G469A/S/R, K601E, L597Q/V, fusions.
  • Biochemistry: Exhibit intermediate kinase activity but form RAS-independent dimers. Stabilize the open conformation of the A-loop without hyperactivating the kinase domain [1] [8].
  • Clinical impact: Common in NSCLC (37% of BRAF-mutant), melanoma (10%), and CRC (5%). Co-alterations include:
  • PI3K pathway mutations (PTEN, AKT3) in >30% of cases [3].
  • APC mutations (76% of Class II CRC) [3].
  • Therapeutic resistance: Insensitive to monomer-selective inhibitors; require dimer-compatible agents (e.g., LXH254, belvarafenib) [1] [4].

Class III (Kinase-Impaired/RAS-Dependent Mutants)

  • Mutants: D594G, G466V/E, N581S.
  • Biochemistry: Low kinase activity but enhanced RAS binding, facilitating CRAF heterodimerization and transactivation [3] [8].
  • Clinical impact: Prevalent in NSCLC (38% of BRAF-mutant) and CRC (29%). Co-occur with:
  • RAS mutations (43% vs. 7% in Class I) [3].
  • Wnt pathway alterations (APC, CTNNB1) [3].
  • Prognosis: Best overall survival among classes (median OS: 31.9 months) due to RAS dependency [3].

Table 2: Classification of BRAF Mutations in Human Cancers

ClassRepresentative MutantsSignaling MechanismRAS DependencyPrevalenceCommon Co-alterations
IV600E/K/D/RActive monomerNoMelanoma: 80%; CRC: 75%RNF43, MSI-H
IIG469A, K601E, L597QRAS-independent dimerNoNSCLC: 37%; CRC: 5%PI3K pathway, APC
IIID594G, G466V, N581SRAS-dependent CRAF dimerizationYesNSCLC: 38%; CRC: 29%RAS, Wnt pathway

Table 3: Distribution of BRAF Mutation Classes Across Cancers (Based on 114,662 Tumors) [8]

Cancer TypeClass I (%)Class II (%)Class III (%)
Melanoma85.18.26.7
Colorectal Cancer75.08.816.2
Non-Small Cell Lung58.323.118.6
Thyroid92.03.05.0

Dimerization Dynamics in Wild-Type and Mutant B-Raf

Dimerization is central to RAF regulation and therapeutic resistance:

  • Physiological dimerization: Requires RAS-GTP binding, which releases autoinhibition and promotes kinase domain dimerization via the αC-β4 interface ("RAS-induced dimerization") [2] [10]. Cryo-EM structures reveal that 14-3-3 dimers stabilize active BRAF dimers by bridging C-terminal pS729 sites [2] [10].
  • Mutation-induced dimerization:
  • Class I: V600E mutants signal primarily as monomers but form drug-resistant dimers under inhibitor pressure [1] [4].
  • Class II/III: Constitutively dimerize due to destabilization of the autoinhibited state (Class II) or enhanced RAS affinity (Class III) [3] [8].
  • Inhibitor-driven paradoxical activation: Monomer-selective inhibitors (vemurafenib, dabrafenib) stabilize the αC-out conformation in wild-type BRAF, promoting dimerization with RAF1 (CRAF) and MEK/ERK activation in normal cells [1] [9]. Molecular dynamics simulations reveal that dimer-selective inhibitors (e.g., PHI1) stabilize the αC-in conformation via hydrogen bonding to E501, increasing dimer affinity but incurring entropic penalties that disfavor monomer binding [4].

Table 4: BRAF Dimerization States and Therapeutic Implications

StateWild-Type BRAFClass I MutantsClass II/III Mutants
Primary formInactive monomerActive monomerConstitutive dimer
Stabilizing factors14-3-3 binding, pS365/pS729V600 mutationNon-V600 mutations, RAS
Drug responseParadoxical activation by αC-out inhibitorsInitial sensitivity, dimer-driven resistanceResistant to monomer-selective inhibitors
Targeted inhibitorsVemurafenib, DabrafenibBelvarafenib, LXH254

Concluding Remarks

The structural and mechanistic diversity of B-Raf mutations necessitates mutation class-directed therapeutic strategies. While Class I mutants respond to existing inhibitors, Classes II and III require agents targeting dimer-specific conformations or upstream dependencies (e.g., EGFR in Class III CRC). Next-generation inhibitors stabilizing αC-in/DFG-out states (e.g., PHI1, LY3009120) show promise against dimer-driven resistance by exploiting allosteric cooperativity [4] [7].

Properties

CAS Number

1315330-11-0

Product Name

B-Raf inhibitor

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide

Molecular Formula

C29H31F3N6O2

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C29H31F3N6O2/c1-4-37-9-11-38(12-10-37)16-21-7-8-22(15-24(21)29(30,31)32)36-27(39)20-6-5-18(2)25(14-20)40-28-23-13-19(3)35-26(23)33-17-34-28/h5-8,13-15,17H,4,9-12,16H2,1-3H3,(H,36,39)(H,33,34,35)

InChI Key

RWNAOXLCVXJMGM-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F

Synonyms

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.